1-(3-Hydroxyphenyl)-2-thiourea

Overview

Description

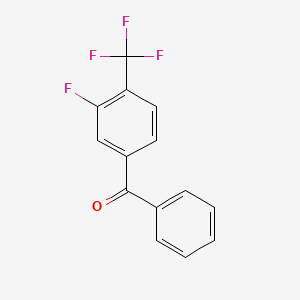

1-(3-Hydroxyphenyl)-2-thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom. Thioureas are known for their wide range of applications in organic synthesis, material sciences, and biomedical research. They serve as ligands in coordination chemistry and are used in the synthesis of pharmaceuticals and agrochemicals. The hydroxyphenyl group in 1-(3-Hydroxyphenyl)-2-thiourea suggests potential for specific interactions and reactivity due to the presence of the phenolic hydroxyl group .

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. For example, 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea was synthesized by reacting 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, 1-(3-Hydroxyphenyl)-2-thiourea could be synthesized by reacting an appropriate amine with an isothiocyanate containing the 3-hydroxyphenyl moiety. The synthesis process can be optimized by considering factors such as temperature, pH, and reagent excess .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For instance, the structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was elucidated using these methods . The molecular structure can also be determined by single-crystal X-ray diffraction, as was done for 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea . The molecular structure analysis of 1-(3-Hydroxyphenyl)-2-thiourea would likely reveal a planar aromatic ring system and a thiourea core, with potential intramolecular hydrogen bonding involving the hydroxyl group.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions. They can act as nucleophiles in the formation of carbon-sulfur bonds and can undergo oxidation to form disulfides, as seen in the autooxidation of 1-(2-Hydroxyphenyl)thiourea . The presence of the hydroxyphenyl group in 1-(3-Hydroxyphenyl)-2-thiourea may also allow for specific reactions such as electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and photoluminescence, can be influenced by the substituents attached to the thiourea core. For example, 1-(2-Hydroxyphenyl)thiourea exhibits photoluminescence, which can be quenched by chromium(VI) ions . The compound's photophysical properties could be leveraged in analytical applications. The presence of the hydroxy group in 1-(3-Hydroxyphenyl)-2-thiourea may also affect its hydrogen bonding capability and solubility in various solvents.

Mechanism of Action

Target of Action

1-(3-Hydroxyphenyl)-2-thiourea is a compound with potential biological activity It’s worth noting that compounds with similar structures have been found to interact with various targets. For instance, a compound known as (–)-3PPP or preclamol, which is a well-known partial agonist for the treatment of schizophrenia, targets D2-like receptor subtypes .

Mode of Action

For example, partial agonists like (–)-3PPP can act as antagonists in the presence of agonists with higher intrinsic activity, but on their own, they will act as agonists .

Biochemical Pathways

For instance, a study on 1,3,4-oxadiazole derivatives, which are structurally similar, showed potential activity with the 5-HT1A receptor .

Pharmacokinetics

It’s known that polyphenols, a group of compounds that includes phenolic compounds like 1-(3-hydroxyphenyl)-2-thiourea, are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

For instance, a compound known as (–)-3PPP or preclamol, which is a well-known partial agonist for the treatment of schizophrenia, has been found to have significant therapeutic effects .

Action Environment

It’s known that the toxicity of nano-oxides, a group of compounds that includes metal oxide nanoparticles, decreases with increasing oxidation number of the cation

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJYKFUCQNISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

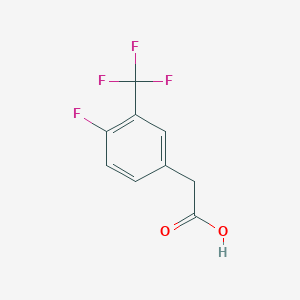

C1=CC(=CC(=C1)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374744 | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3394-05-6 | |

| Record name | 3394-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-hydroxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)